4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl
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Overview
Description
4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is a heterocyclic organic compound with the molecular formula C8H14N3O3 and a molecular weight of 200.22 g/mol . This compound is known for its stability as a nitroxide radical, making it valuable in various scientific applications.
Preparation Methods
Chemical Reactions Analysis
4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitroxide radicals.
Reduction: It can be reduced to hydroxylamine derivatives.
Cycloaddition: The paramagnetic nitrile oxide generated from this compound can undergo cycloaddition with alkenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically other nitroxide radicals or hydroxylamine derivatives.
Scientific Research Applications
4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl has several scientific research applications:
Chemistry: It is used as a stable nitroxide radical for electron spin resonance (ESR) spectroscopy.
Biology: The compound is employed in studies involving free radicals and oxidative stress.
Mechanism of Action
The mechanism of action of 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl involves its function as a stable nitroxide radical. This stability allows it to interact with various molecular targets, including free radicals and reactive oxygen species (ROS). The compound can neutralize these reactive species, thereby reducing oxidative stress and preventing cellular damage .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl include:
- 4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide
- 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl
Compared to these compounds, this compound is unique due to its specific structure and stability as a nitroxide radical. This stability makes it particularly valuable in applications requiring long-lasting radical species.
Properties
Molecular Formula |
C8H14N3O3 |
---|---|
Molecular Weight |
200.22 g/mol |
InChI |
InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5- |
InChI Key |
GIDCTTSIAAOCCI-WAYWQWQTSA-N |
Isomeric SMILES |
CC1(/C(=C/N=O)/N(C(N1[O])(C)C)O)C |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1[O])(C)C)O)C |
Origin of Product |
United States |
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